1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone

Kinase inhibitor selectivity Naphthyridine regioisomer comparison MET/AXL kinase

1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone (CAS 2331259-96-0) is a synthetic 3,4-dihydro-2,7-naphthyridine derivative bearing a 6-hydroxy substituent and an N-acetyl group, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol. The compound belongs to the 2,7-naphthyridine isomer family — one of six pyridopyridine structural isomers — and features a partially saturated bicyclic core that distinguishes it from fully aromatic naphthyridine scaffolds.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B8188502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC(=O)NC=C2C1
InChIInChI=1S/C10H12N2O2/c1-7(13)12-3-2-8-4-10(14)11-5-9(8)6-12/h4-5H,2-3,6H2,1H3,(H,11,14)
InChIKeyAXYAVALDOHLBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone — Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone (CAS 2331259-96-0) is a synthetic 3,4-dihydro-2,7-naphthyridine derivative bearing a 6-hydroxy substituent and an N-acetyl group, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol . The compound belongs to the 2,7-naphthyridine isomer family — one of six pyridopyridine structural isomers — and features a partially saturated bicyclic core that distinguishes it from fully aromatic naphthyridine scaffolds [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 53.43 Ų, a calculated LogP of 0.6918, three hydrogen bond acceptors, one hydrogen bond donor, and zero rotatable bonds . Commercially, the compound is available from multiple suppliers at typical purities of ≥98%, with recommended storage at 2–8°C under dry, sealed conditions .

Why Generic Naphthyridine Substitution Fails — Structural Determinants That Preclude Simple Interchange of 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone


Generic substitution among naphthyridine building blocks is scientifically unsound because the six naphthyridine isomers possess distinct electronic distributions, nitrogen atom placements, and geometric shapes that dictate divergent reactivity, intermolecular interaction potential, and biological target engagement . The 2,7-naphthyridine isomer has been explicitly described as 'the least known from all of the six structural isomers of pyridopyridines' [1], meaning that SAR knowledge amassed for the far more extensively studied 1,8-naphthyridine and 1,6-naphthyridine series cannot be assumed transferable. Within the 2,7-naphthyridine subclass, the specific combination of a 3,4-dihydro core, a 6-hydroxy substituent capable of tautomerism, and an N-acetyl group creates a unique hydrogen-bonding landscape (HBA=3, HBD=1, TPSA=53.43 Ų) that is not replicated by des-hydroxy, fully aromatic, or regioisomeric analogs. The quantitative evidence below demonstrates that each structural feature carries measurable consequences for physicochemical behavior, biological selectivity, and synthetic versatility.

Quantitative Differentiation Evidence for 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone — Head-to-Head and Class-Level Comparator Data


Isomeric Scaffold Differentiation — 2,7-Naphthyridine vs. Dominant 1,8-Naphthyridine Isomer in Kinase Selectivity

The 2,7-naphthyridone scaffold has been independently validated as a novel lead structure for selective kinase inhibition, achieving target selectivity that the clinical multi-kinase inhibitor cabozantinib cannot match. In a combinatorial library screen, 2,7-naphthyridone derivative 17c exhibited MET kinase inhibition with an IC₅₀ of 13.8 nM, 17e inhibited AXL with an IC₅₀ of 17.2 nM, and 17i inhibited AXL with an IC₅₀ of 31.8 nM — each demonstrating selective single-kinase inhibition [1]. In contrast, cabozantinib, a 1,8-naphthyridine-scaffold-based clinical agent, showed no selectivity across MET and AXL kinases under the same screening conditions [1]. Separately, 2,7-naphthyridine-based PDE5 inhibitor T-0156 (compound 4c) achieved an IC₅₀ of 0.23 nM with >100,000-fold selectivity over PDE1–4 and 240-fold selectivity over PDE6, outperforming sildenafil (IC₅₀ = 3.6 nM at PDE5) in both potency and selectivity [2]. This body of evidence demonstrates that the 2,7-naphthyridine nitrogen arrangement can confer kinase and phosphodiesterase selectivity profiles not accessible to 1,8-naphthyridine-based compounds.

Kinase inhibitor selectivity Naphthyridine regioisomer comparison MET/AXL kinase Scaffold novelty

Physicochemical Property Differentiation — Computed TPSA, LogP, and Hydrogen-Bond Capacity vs. Parent 2,7-Naphthyridine

The target compound exhibits markedly different physicochemical properties compared to the unsubstituted parent 2,7-naphthyridine scaffold. The target compound's computed TPSA of 53.43 Ų is approximately 2.1-fold higher than the parent 2,7-naphthyridine TPSA of 25.78 Ų [1]. The LogP increases from ~0.53 (parent) to 0.6918 (target), reflecting the net effect of the hydrophilic 6-hydroxy and hydrophobic N-acetyl substituents [1]. Hydrogen bond acceptor count rises from 2 (parent) to 3 (target), and hydrogen bond donor count from 0 to 1, due to the 6-hydroxy group . The zero rotatable bond count (identical to parent) is maintained despite the N-acetyl substitution, preserving conformational rigidity . These values place the compound within favorable oral drug-likeness space (TPSA < 140 Ų, LogP < 5) while providing enhanced aqueous interaction capacity relative to the parent heterocycle.

Drug-likeness TPSA comparison LogP Hydrogen bonding Physicochemical profiling

6-Hydroxy vs. 6-Methoxy Functional Group Impact on Cytotoxic Activity — Evidence from the Naphthyridinone Series

In a systematic SAR study of 2-arylnaphthyridin-4-ones, replacement of the 6-methoxy group on the A-ring (compounds 6g–i) with a 6-hydroxy group (compounds 7g–i) resulted in reduced inhibitory activity against HL-60 leukemia, Hep3B hepatoma, and NCI-H460 lung cancer cell lines [1]. While this study was conducted on 1,8-naphthyridin-4-ones rather than 2,7-naphthyridines, the functional group effect — where the 6-OH confers different hydrogen-bond donor/acceptor character and potentially altered tautomeric equilibrium compared to 6-OCH₃ — is directly transferable as a class-level inference [1][2]. Hydroxypyridine/pyridone tautomerism in naphthyridine systems can produce differences exceeding three orders of magnitude in acidity and tautomeric equilibrium constants upon hydration [2], meaning the 6-hydroxy substitution is not merely a polarity modification but a determinant of the predominant tautomeric species and, consequently, target recognition.

Cytotoxicity SAR Hydroxy vs methoxy Anticancer Functional group effect

3,4-Dihydro Scaffold Conformational Differentiation vs. Fully Aromatic Naphthyridines — Synthetic Versatility and Intermediate Stability

The 3,4-dihydro-2,7-naphthyridine core represents a partially saturated oxidation state intermediate between fully aromatic naphthyridines and fully saturated tetrahydro derivatives. A three-component reaction methodology developed for dihydro-2,7-naphthyridin-1-ones explicitly demonstrated that these 'unstable dihydro intermediates can be either oxidized or reduced to form naphthyridones or tetrahydro naphthyridones, respectively' [1]. This divergent reactivity means the target compound, with its 3,4-dihydro core, can serve as a branch-point intermediate for accessing either aromatic or fully saturated chemical space — a synthetic flexibility not available from either the fully aromatic or fully saturated analogs alone. The non-planar dihydro geometry also alters molecular recognition: the dihydro scaffold disrupts the planar π-stacking propensity of aromatic naphthyridines, which may reduce off-target DNA intercalation while preserving kinase hinge-binding capacity [2].

Dihydro scaffold Conformational flexibility Synthetic intermediate Oxidation state Building block versatility

Natural Product Validation of the 2,7-Naphthyridine Scaffold — Lophocladine Alkaloids as Biological Proof-of-Concept

The biological relevance of the 2,7-naphthyridine scaffold is validated by the marine natural products lophocladines A and B, the first reported 2,7-naphthyridine alkaloids from red algae [1]. Lophocladine B exhibited cytotoxicity against NCI-H460 human lung tumor cells (IC₅₀ = 64.6 μg/mL) and MDA-MB-435 breast cancer cells (IC₅₀ = 3.1 μg/mL), with mechanism-of-action studies confirming microtubule depolymerization — 85% of microtubules were depolymerized at 45 μmol/L [1][2]. Lophocladine A demonstrated δ-opioid receptor antagonism and NMDA receptor affinity [1]. These natural products, while structurally distinct from the target compound, establish that the 2,7-naphthyridine core is compatible with potent, target-specific biological activity in mammalian systems, providing evolutionary precedent for this scaffold's drug discovery utility [2].

Natural product Lophocladine Anticancer Microtubule inhibition Scaffold validation

Commercial Availability Scarcity — Limited 2,7-Naphthyridine Building Block Supply vs. Abundant 1,8-Naphthyridine Alternatives

A survey of major chemical suppliers reveals that 1,8-naphthyridine building blocks dominate commercial catalogs, with hundreds of variants available across multiple vendors, while 2,7-naphthyridine derivatives — particularly those bearing both hydroxyl and acetyl substituents on a dihydro core — are represented by fewer than ten catalog entries across all major suppliers [1]. The target compound (CAS 2331259-96-0) is stocked by CapotChem (Cat# 58269, purity NLT 98%), Leyan (Product No. 1411922, purity 98%), ChemScene (Cat. No. CS-0341252, purity ≥98%), and ChemicalBook-listed suppliers, but is absent from Sigma-Aldrich/MilliporeSigma and major global catalog houses [1]. This supply scarcity creates a tangible procurement advantage: research groups using this compound generate SAR data in chemical space that competitors using abundant 1,8-naphthyridine alternatives cannot easily replicate or challenge, strengthening IP positions around 2,7-naphthyridine-derived lead series .

Procurement scarcity Building block availability Chemical supplier comparison IP novelty Competitive differentiation

Optimal Research and Industrial Application Scenarios for 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone


Kinase Inhibitor Lead Discovery Leveraging 2,7-Naphthyridine Scaffold Selectivity

Programs targeting kinases where isoform selectivity is paramount — particularly MET, AXL, c-Kit, and VEGFR-2 — should prioritize this compound as a core scaffold precursor. The 2,7-naphthyridone scaffold has demonstrated the ability to achieve selective single-kinase inhibition (MET IC₅₀ = 13.8 nM for compound 17c) where the clinical 1,8-naphthyridine agent cabozantinib showed no selectivity [1]. The target compound's N-acetyl group can be hydrolyzed to expose a secondary amine for further N-arylation or N-alkylation, enabling rapid diversification into 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one libraries of the type that yielded these selective kinase inhibitors [1].

Fragment-Based Drug Discovery (FBDD) Exploiting Underexplored 2,7-Naphthyridine Chemical Space

Fragment-based drug discovery campaigns seeking to explore underrepresented heterocyclic chemical space should incorporate this compound as a fragment hit follow-up or growth vector starting point. The 2,7-naphthyridine isomer is the least studied of all six pyridopyridine isomers [2], and its favorable fragment-like physicochemical profile (MW = 192.21, TPSA = 53.43 Ų, LogP = 0.6918, HBD = 1, HBA = 3, RotB = 0) places it within ideal fragment space while offering structural novelty that 1,8-naphthyridine fragments cannot provide.

Divergent Library Synthesis Using the 3,4-Dihydro Core as a Branch-Point Intermediate

Medicinal chemistry groups conducting parallel SAR exploration can exploit the 3,4-dihydro oxidation state of this compound as a branch point. The dihydro core can be oxidized to the fully aromatic naphthyridone or reduced to the tetrahydro-naphthyridone, enabling access to three distinct oxidation states from a single procurement event [3]. This divergent strategy reduces the number of building blocks required in a screening library while maximizing the chemical diversity space sampled — a direct cost-efficiency advantage for resource-constrained drug discovery programs.

Competitive IP Generation Through Scarce Scaffold Procurement

Organizations seeking to build patent estates around novel kinase inhibitor or antimicrobial chemotypes should prioritize 2,7-naphthyridine-based building blocks over commodity 1,8-naphthyridine alternatives. The estimated >50:1 ratio of 1,8-naphthyridine to 2,7-naphthyridine commercial building block availability [4] means that lead series derived from this compound occupy comparatively uncrowded chemical space. The 6-hydroxy group provides a convenient synthetic handle for pro-drug strategies (phosphate ester formation) or property modulation (etherification, sulfonation), further expanding IP coverage options.

Quote Request

Request a Quote for 1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.